Structural Distinction vs. Abbott Nav1.8 Clinical Candidate Series
The closest characterized structural analog is [5-(4-chlorophenyl)furan-2-yl]-(4-cyclohexylpiperazin-1-yl)-methanone (CHEMBL482676), a carbonyl-linked Abbott compound that demonstrated an IC50 of 390 nM against rat Nav1.8 (whole-cell patch clamp, DRG neurons) and 1,000 nM against mouse Nav1.8 (isotopic efflux assay, HEK293 cells) [1]. The target compound (5-(4-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione introduces two key structural modifications: (i) replacement of the cyclohexyl group with an o-tolyl (2-methylphenyl) group on the piperazine nitrogen, and (ii) replacement of the carbonyl (C=O) linker with a thiocarbonyl (C=S) linker. These modifications are predicted to alter the hydrogen-bond acceptor properties and steric occupancy in the binding pocket relative to the reference compound .
| Evidence Dimension | Structural differentiation (linker and N-substituent) vs. closest characterized analog |
|---|---|
| Target Compound Data | Thiocarbonyl (C=S) linker; N-(o-tolyl)piperazine substituent |
| Comparator Or Baseline | Carbonyl (C=O) linker; N-(cyclohexyl)piperazine substituent (CHEMBL482676) |
| Quantified Difference | Replacement of C=O (bond length ~1.23 Å) with C=S (bond length ~1.60 Å); increased van der Waals radius of sulfur (1.80 Å) vs oxygen (1.52 Å); addition of ortho-methyl steric bulk on piperazine N-phenyl ring |
| Conditions | Structural comparison based on CHEMBL/BindingDB entries and PubChem computed properties |
Why This Matters
This structural differentiation is the sole basis for any potential pharmacological distinction; direct procurement of this specific analog is mandatory for any SAR exploration program targeting Nav channel isoforms, as neither the cyclohexyl nor the phenyl analog can serve as a functional surrogate.
- [1] BindingDB. BDBM50270679 (CHEMBL482676): IC50 data for Nav1.8 (rat DRG: 390 nM; mouse HEK: 1,000 nM) and Nav1.5 (human HEK: 2,300 nM). Retrieved from bdb2.ucsd.edu View Source
